3-(4-Methoxyphenyl)pyrrolidine

Overview

Description

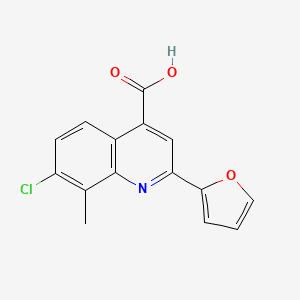

3-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the CAS Number: 91246-26-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(4-methoxyphenyl)pyrrolidine .

Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Methoxyphenyl)pyrrolidine are not available, it’s worth noting that the pyrrolidine ring and its derivatives have been used in the synthesis of various bioactive molecules . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)pyrrolidine is a liquid at room temperature . The InChI Code for this compound is 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 .Scientific Research Applications

Antimicrobial Applications

3-(4-Methoxyphenyl)pyrrolidine derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Research

The pyrrolidine ring, a core structure in 3-(4-Methoxyphenyl)pyrrolidine, is present in many pharmacologically active molecules. Research has indicated that derivatives of this compound can exhibit antitumoral activities, which are valuable in the development of anticancer drugs .

Neuropharmacology

Studies suggest that certain pyrrolidine derivatives may influence neurological functions. For instance, they can affect glutamate release in the brain, which is significant for understanding and treating neurological disorders .

Diabetes Management

Pyrrolidine derivatives have been associated with the management of diabetes. Compounds related to 3-(4-Methoxyphenyl)pyrrolidine have shown potential in reducing blood glucose levels, which is beneficial for treating diabetes and related conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolidine derivatives makes them interesting for the treatment of chronic inflammatory diseases. Research indicates that these compounds can be used to develop medications that alleviate inflammation .

Enzyme Inhibition

3-(4-Methoxyphenyl)pyrrolidine and its derivatives have been found to inhibit various enzymes, such as cholinesterase and carbonic anhydrase. This enzyme inhibitory effect is important for treating conditions like glaucoma and myasthenia gravis .

Safety and Hazards

This compound is classified under GHS07 for safety . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and to ensure adequate ventilation .

Future Directions

The pyrrolidine ring, as found in 3-(4-Methoxyphenyl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on how the chiral moiety influences kinase inhibition .

Mechanism of Action

Target of Action

The pyrrolidine ring is a common feature in many bioactive compounds and is used widely by medicinal chemists to obtain compounds for the treatment of various diseases . .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can interact with various targets due to their ability to efficiently explore the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a similar pyrrolidine-2,4-dione skeleton, might provide some insights

Result of Action

Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

properties

IUPAC Name |

3-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZBLIRYUFEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397626 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)pyrrolidine | |

CAS RN |

91246-26-3 | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)

![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)